Fmoc-N-Me-D-Trp(Boc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

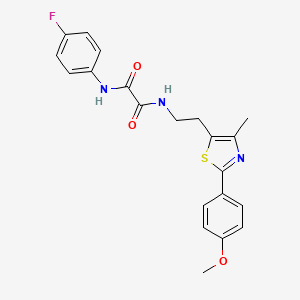

Fmoc-N-Me-D-Trp(Boc)-OH is an N-methylated derivative of the amino acid tryptophan. It is a synthetically produced compound that has been used in a variety of scientific research applications. It is also known as Fmoc-Trp(Boc)-OH, and is a white, crystalline solid with a molecular weight of 462.6 g/mol. Fmoc-N-Me-D-Trp(Boc)-OH is a versatile compound that can be used in organic synthesis, peptide synthesis, and other biochemical and physiological studies.

Scientific Research Applications

Peptide Synthesis and Purification : Wahlström, Undén (2009) discussed a derivative of Fmoc-Trp(Boc)-OH used in solid-phase peptide synthesis (SPPS). This derivative improves the solubility of peptides during high-performance liquid chromatography (HPLC) purification, aiding in the production of more refined peptide products (Wahlström & Undén, 2009).

NMR Spectroscopy for Chiral Differentiation : Yingchun Li, F. Raushel (2007) demonstrated that Fmoc-Trp(Boc)-OH can differentiate enantiomers of chiral phosphorus compounds using NMR spectroscopy, offering a rapid method for measuring enantiomeric purity (Li & Raushel, 2007).

Drug-Polymer Conjugation for Controlled Release : J. Oh et al. (1999) utilized Fmoc-Trp(Boc)-OH in the conjugation with poly(d,l-lactic-co-glycolic acid) (PLGA) for creating drug-loaded microspheres. This method controls the drug release rate by leveraging the chemical degradation rate of the PLGA backbone (Oh et al., 1999).

Fluorescence Imaging : Mendive-Tapia et al. (2017) reported on the preparation of a Trp-based fluorogenic amino acid, Fmoc-Trp(C2-BODIPY)-OH, and its incorporation into peptides for live-cell fluorescence imaging. This approach allows for wash-free imaging and real-time visualization of fungal pathogens (Mendive-Tapia et al., 2017).

Self-Assembly and Hydrogelation Properties : Cheng et al. (2010) explored the self-assembly and hydrogelation properties of Fmoc-tripeptides, including Fmoc-VLK(Boc), indicating potential applications in the design of novel nanoarchitectures for material science and biomedicine (Cheng et al., 2010).

properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUDCKQUKFBIR-MUUNZHRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Me-D-Trp(Boc)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)

![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)